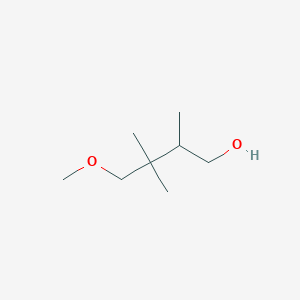
4-Methoxy-2,3,3-trimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,3,3-trimethylbutan-1-ol, also known as MMB-2201, is a synthetic cannabinoid that has been used in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. MMB-2201 has been shown to have a high affinity for these receptors, making it a valuable tool for studying the effects of cannabinoids on the body.
Mécanisme D'action
4-Methoxy-2,3,3-trimethylbutan-1-ol acts as an agonist of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they can modulate a variety of physiological processes, including pain perception, appetite, and mood. 4-Methoxy-2,3,3-trimethylbutan-1-ol has been shown to have a high affinity for these receptors, making it a potent activator of the endocannabinoid system.
Biochemical and Physiological Effects:
4-Methoxy-2,3,3-trimethylbutan-1-ol has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and appetite. 4-Methoxy-2,3,3-trimethylbutan-1-ol has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methoxy-2,3,3-trimethylbutan-1-ol in scientific research is its high affinity for the CB1 and CB2 receptors. This makes it a potent tool for studying the effects of cannabinoids on the body. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research involving 4-Methoxy-2,3,3-trimethylbutan-1-ol. One area of interest is the potential therapeutic applications of this compound. 4-Methoxy-2,3,3-trimethylbutan-1-ol has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for diseases such as arthritis and multiple sclerosis. Additionally, 4-Methoxy-2,3,3-trimethylbutan-1-ol may have potential as a treatment for addiction, as it has been shown to modulate the release of dopamine and other neurotransmitters that are involved in reward pathways. Overall, 4-Methoxy-2,3,3-trimethylbutan-1-ol is a valuable tool for studying the effects of cannabinoids on the body, and may have potential as a therapeutic agent for a variety of diseases.
Méthodes De Synthèse
4-Methoxy-2,3,3-trimethylbutan-1-ol is typically synthesized using a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile with 2,3,3-trimethylbutanal. This reaction is catalyzed by a Lewis acid such as aluminum chloride, and the resulting product is then reduced to the final compound using lithium aluminum hydride.
Applications De Recherche Scientifique
4-Methoxy-2,3,3-trimethylbutan-1-ol has been used in a variety of scientific studies to investigate the effects of cannabinoids on the body. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. 4-Methoxy-2,3,3-trimethylbutan-1-ol has also been used to study the effects of cannabinoids on the immune system, as well as their potential as therapeutic agents for a variety of diseases.
Propriétés
IUPAC Name |
4-methoxy-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,3-trimethylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

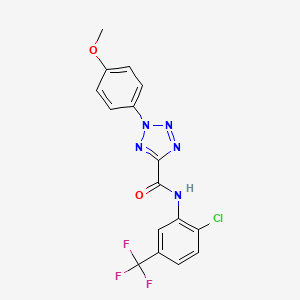
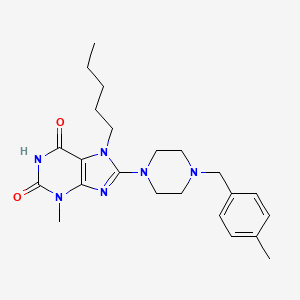
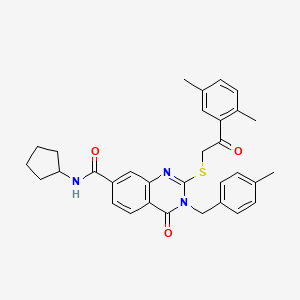

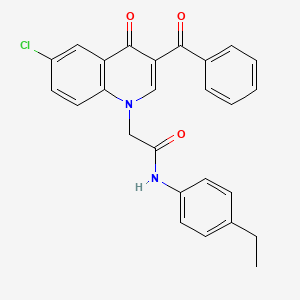
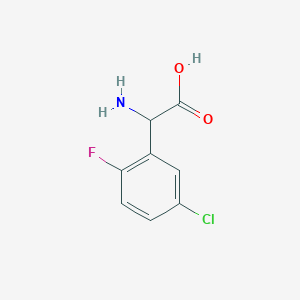
![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)


![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
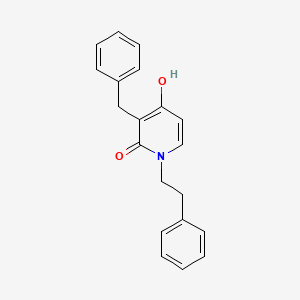
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)
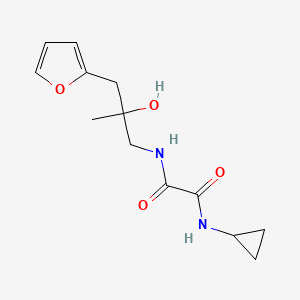
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)